2-Chloro-3,5-difluorophenol CAS number and properties
2-Chloro-3,5-difluorophenol CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and a representative synthetic route for 2-Chloro-3,5-difluorophenol (CAS No. 206986-81-4). This halogenated phenol serves as a valuable building block in chemical synthesis.
Core Properties and Identifiers
The fundamental properties and chemical identifiers for 2-Chloro-3,5-difluorophenol are summarized below for quick reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 206986-81-4[1][2][3][4][5] |
| Molecular Formula | C₆H₃ClF₂O[1][3][5] |
| Molecular Weight | 164.54 g/mol [1][3][5] |
| IUPAC Name | 2-chloro-3,5-difluorophenol[1] |
| InChI | 1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H[1][3][4] |
| InChIKey | ZQWULOHSTAQTKJ-UHFFFAOYSA-N[1][3][4] |
| SMILES | Oc1cc(F)cc(F)c1Cl[3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[3][4] |
| Melting Point | 45-46 °C[3][4] |
| Boiling Point | 76 °C at 37 mmHg[3][4] |
| Flash Point | 66 °C (150.8 °F) - closed cup[3][4] |
Synthesis of 2-Chloro-3,5-difluorophenol
Representative Experimental Protocol
Disclaimer: This protocol is an illustrative example based on the synthesis of a similar compound and should be adapted and optimized for the specific starting materials and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Step 1: Bromination of 2,4-difluoroaniline
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In a suitable reaction vessel, suspend 2,4-difluoroaniline in an aqueous acidic solution (e.g., hydrochloric acid).
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Cool the stirred suspension in an ice bath.
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Add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 20-45°C.
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After the addition is complete, allow the reaction to proceed for an additional 30 minutes.
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Filter the resulting solid and wash it with water.
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The crude product, 2-bromo-4,6-difluoroaniline, can be purified by recrystallization from a suitable solvent system like ethanol/water after neutralization.
Step 2: Sandmeyer Reaction to Yield 1-Bromo-2-chloro-3,5-difluorobenzene
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Prepare a diazonium salt solution by dissolving the 2-bromo-4,6-difluoroaniline from Step 1 in a mixture of concentrated sulfuric acid and water, and then cooling it to 0-5°C.
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Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
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In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
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Heat the CuCl solution to approximately 70-90°C.
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Slowly and carefully add the cold diazonium salt solution to the hot copper chloride solution. Vigorous nitrogen gas evolution will occur.
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After the addition is complete, maintain the reaction mixture at around 80°C for 1.5 hours to ensure the reaction goes to completion.
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Cool the mixture and recover the crude product, 1-bromo-2-chloro-3,5-difluorobenzene, via steam distillation followed by vacuum distillation.
Step 3: Grignard Reaction and Formation of the Phenol
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
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Prepare a solution of 1-bromo-2-chloro-3,5-difluorobenzene (from Step 2) in anhydrous THF.
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Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the Grignard reagent formation. Gentle heating may be required.
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Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete formation of the Grignard reagent (2-chloro-3,5-difluorophenylmagnesium bromide).
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Cool the Grignard reagent to 0°C and slowly bubble dry oxygen through the solution, followed by the careful addition of a quenching agent like a saturated aqueous solution of ammonium chloride. (Alternatively, the Grignard reagent can be reacted with trimethyl borate followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the phenol).
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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The crude 2-Chloro-3,5-difluorophenol can be purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Chloro-3,5-difluorophenol.
Spectral Information
Access to spectral data is crucial for the identification and characterization of chemical compounds.
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Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR spectral data for 2-Chloro-3,5-difluorophenol are available through chemical databases such as PubChem and ChemicalBook.[1][7] These spectra are essential for confirming the structure and purity of the compound.
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Infrared (IR) Spectroscopy: IR spectral data is also available and can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (O-H) and carbon-halogen (C-Cl, C-F) bonds.[1][7]
Safety and Handling
2-Chloro-3,5-difluorophenol is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Class and Category | Hazard Statement |
| Flammable Solid, Category 1 | H228: Flammable solid[1][3][4] |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][3][4] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][3][4] |
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask (type N95 or equivalent) or a respirator with appropriate cartridges (e.g., type P3).[3][4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]
Applications in Research and Development
As a trihalogenated phenol, 2-Chloro-3,5-difluorophenol is primarily used in chemical synthesis.[4] The presence of multiple halogen atoms provides several reactive sites for further functionalization, making it a potentially useful intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals. The specific arrangement of the chloro and fluoro substituents can influence the electronic properties and lipophilicity of derivative compounds, which are key considerations in drug design.
References
- 1. 2-Chloro-3,5-difluorophenol | C6H3ClF2O | CID 2733297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-3,5-difluorophenol 98 206986-81-4 [sigmaaldrich.com]
- 4. 2-Chlor-3,5-difluorphenol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 2-CHLORO-3,5-DIFLUOROPHENOL(206986-81-4) 1H NMR [m.chemicalbook.com]
